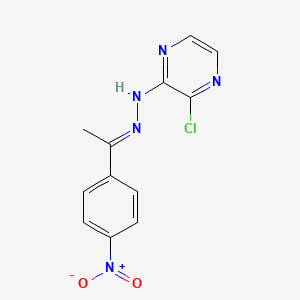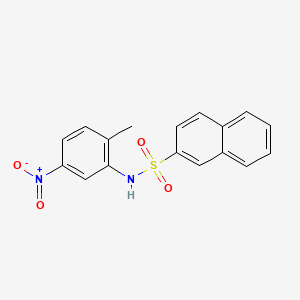
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. It is a chemical compound that has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders.
作用机制
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide selectively binds to the AMPA receptor and inhibits the flow of positively charged ions, such as calcium and sodium, into the cell. This inhibition results in a decrease in neuronal excitation and can potentially reduce the damage caused by excessive excitatory signaling. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to be highly selective for the AMPA receptor and does not affect other glutamate receptors.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can reduce neuronal damage caused by ischemia, which is a lack of blood flow to the brain. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to reduce epileptic seizures in animal models of epilepsy.
实验室实验的优点和局限性
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has a number of advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, which makes it a useful tool for studying the role of the AMPA receptor in neurological disorders. However, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal models. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has poor solubility in water, which can make it difficult to administer.
未来方向
There are a number of future directions for research on N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of more potent and selective AMPA receptor antagonists. Another potential direction is the investigation of the long-term effects of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide on cognitive function and neuronal damage. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide could potentially be used in combination with other drugs to enhance its therapeutic effects. Overall, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has shown promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is needed to fully understand its potential.
合成方法
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methylbenzoyl chloride with potassium cyanide to form 4-methylbenzoyl cyanide. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-methylbenzohydroxamic acid. The next step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 4-methylbenzohydroxamic acid to form N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide.
科学研究应用
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Studies have shown that N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can selectively block the AMPA receptor, which is involved in the transmission of excitatory signals in the brain. By blocking this receptor, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can potentially reduce neuronal damage caused by excessive excitatory signaling, which is a hallmark of many neurological disorders.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKOFJBVANEEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)

![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)



![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)